molecular formula C16H16N2O3 B4582023 N-(2-phenoxyethyl)-N'-phenyloxamide

N-(2-phenoxyethyl)-N'-phenyloxamide

Cat. No.: B4582023
M. Wt: 284.31 g/mol
InChI Key: BHMVRTPXEDJAFT-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-N'-phenyloxamide is a synthetic oxamide-based compound of interest in various research fields. Oxamide derivatives are known to serve as key scaffolds in medicinal chemistry and drug discovery efforts. Specifically, N-phenylacetamide and isatin-based motifs are frequently explored for their inhibitory activity against enzymes like carbonic anhydrases, which are therapeutic targets for conditions such as glaucoma, epilepsy, and cancer . Researchers are also investigating similar compounds for their potential application in material science, leveraging the versatile interactions of phenolic and aromatic groups in the development of functional nanohybrid materials . The structure of this compound, featuring a phenoxyethyl chain linked to a phenyloxamide core, suggests potential for use as a building block in organic synthesis or as a pharmacophore in the development of new bioactive molecules. Further studies are required to fully elucidate its specific mechanism of action and research applications. Identification • CAS Number : To be determined • Molecular Formula : To be determined • Molecular Weight : To be determined • IUPAC Name : this compound Please Note : This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

N-(2-phenoxyethyl)-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15(16(20)18-13-7-3-1-4-8-13)17-11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMVRTPXEDJAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-N’-phenyloxamide typically involves the reaction of 2-phenoxyethylamine with phenyloxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for N-(2-phenoxyethyl)-N’-phenyloxamide are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenoxyethyl)-N’-phenyloxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-N’-phenyloxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Oxamide Derivatives

To contextualize the uniqueness of N-(2-phenoxyethyl)-N'-phenyloxamide, we compare it with structurally analogous oxalamide compounds, focusing on substituent effects and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent R₁ Substituent R₂ Key Properties/Applications Source
This compound 2-Phenoxyethyl Phenyl Enhanced H-bonding, moderate lipophilicity Synthetic
N-Benzyl-N'-(2-hydroxyphenyl)oxamide Benzyl (C₆H₅CH₂) 2-Hydroxyphenyl Antioxidant activity, chelation potential
N-(5-Chloro-2-methoxyphenyl)-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide 5-Chloro-2-methoxyphenyl 2-Phenylmorpholinyl ethyl Serotonin receptor modulation
N'-(1,3-Benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide 1,3-Benzodioxolyl Hydroxy-tetrahydropyran-phenyl Neuroprotective effects
N1-(2-Fluorophenyl)-N2-(2,2,2-trifluoroethyl)oxalamide 2-Fluorophenyl Trifluoroethyl Enhanced metabolic stability

Substituent-Driven Reactivity and Bioactivity

A. Phenoxyethyl vs. Benzyl Groups
  • The phenoxyethyl group in this compound provides an ether oxygen atom, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors) .
  • In contrast, the benzyl group in N-benzyl-N'-(2-hydroxyphenyl)oxamide lacks an oxygen atom but offers greater hydrophobicity, favoring membrane penetration .
B. Halogen and Methoxy Substitutions
  • The 5-chloro-2-methoxyphenyl group in the compound from introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, fine-tuning electronic density for receptor binding. This contrasts with the unsubstituted phenyl group in the target compound, which relies on pure aromatic interactions.
C. Heterocyclic Moieties
  • Compounds like N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide incorporate fused aromatic systems (benzodioxole) and cyclic ethers (tetrahydropyran), broadening interactions with hydrophobic pockets in proteins .

Q & A

Q. How can researchers optimize the synthesis of N-(2-phenoxyethyl)-N'-phenyloxamide to achieve high yield and purity?

  • Methodological Answer : The compound can be synthesized via a condensation reaction between 2-phenoxyethylamine and phenyloxamic acid derivatives. Use coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to facilitate amide bond formation . Solvent choice (e.g., methylene chloride) and reaction time (~10 hours at room temperature) are critical for yield optimization. Post-synthesis purification via silica gel chromatography (e.g., 30% ethyl acetate in hexane) improves purity, as demonstrated in analogous oxamide syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing between phenoxyethyl and phenyl substituents. For example, phenoxy protons typically resonate at δ 6.8–7.5 ppm .
  • LC-MS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z values) and detects impurities .
  • X-ray crystallography : Resolves crystal packing influenced by N–H⋯O hydrogen bonds, as seen in structurally similar N-substituted oxamides .

Q. How should researchers address stability concerns during storage of this compound?

  • Methodological Answer : Store the compound in inert, anhydrous conditions (argon atmosphere) at −20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV sensitivity is common in aromatic oxamides. Stability can be monitored via periodic TLC or NMR checks .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or stereochemical variations. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals and high-resolution mass spectrometry (HRMS) to verify molecular formulas . For example, unexpected peaks in LC-MS may indicate by-products from incomplete coupling reactions, requiring re-optimization of stoichiometry .

Q. What computational strategies predict the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Screen against biological targets (e.g., kinases or receptors) using software like AutoDock Vina. Similar oxamide derivatives have shown affinity for enzymes involved in apoptosis, suggesting potential therapeutic pathways .

Q. How to design biological assays to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, referencing protocols for structurally related indole derivatives .
  • Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the compound’s amide groups for potential hydrogen-bond interactions .

Q. What reaction mechanisms explain the hydrolysis of this compound under acidic/basic conditions?

  • Methodological Answer : Hydrolysis likely proceeds via nucleophilic attack on the carbonyl groups. Under acidic conditions, protonation of the amide nitrogen increases electrophilicity, accelerating cleavage. In basic environments, hydroxide ions directly attack the carbonyl, forming carboxylate intermediates. Monitor reaction progress via pH-dependent kinetic studies and characterize products using FT-IR (to track loss of amide C=O stretches at ~1650 cm⁻¹) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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